Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Kijanimicin is an antibiotic first isolated from the fermentation broth of A. kijaniata SCC 1256.1 It is active against a broad spectrum of microorganisms in vitro including P. acnes (MIC = 0.86 µg/ml), B. subtilis (MIC < 0.13 µg/ml), Enterobacter sp. (MIC = 64 µg/ml), Trichophyton sp. (MIC = 17.5 µg/ml), and Microsporum sp. (MIC = 17.5 µg/ml). At 250 mg/kg, kijanimicin was also shown to be effective in mice against P. berghei, a protozoan parasite that causes malaria in certain rodents. Kijanimicin is an antitumor and antibiotic. Structurally the compound is a unique, large acid enol antibiotic and possesses an unusual in vitro spectrum of activity against some Gram-positive and anaerobic microorganisms. In vivo it has also shown interesting activity against malaria.
Lymphocyte-specific protein tyrosine kinase (LCK) is a member of the Src-family of non-receptor protein tyrosine kinases and plays a critical role in the initial steps of T cell receptor signaling that trigger the production of cytokines. LCK inhibitor is a pyrrolopyrimidine that blocks the activity of two forms of LCK kinase, LCK (64-509) and LCKCD, with IC50 values of <1 and 2 nM, respectively. It inhibits the related kinases Src, Kdr, and Tie-2 with much weaker potency (IC50s = 70 nM, 1.57, and 1.98 µM, respectively) and only minimally inhibits the activities of EGFR, PKC, CDC2/B and ZAP-70 (IC50s = 3.2, >33, >50, and >50 µM, respectively). This compound has been shown to inhibit T cell receptor-stimulated IL-2 production in mice (ED50s = 4 and 25 mg/kg when administered either i.p. or orally). KIN001-051 is a potent and selective inhibitor of lck, a src family tyrosine kinase.
KIN-1148 is a IRF3 agonist. IN1148 induced dose-dependent IRF3 nuclear translocation and specific activation of IRF3-responsive promoters. Prime-boost immunization of mice with a suboptimal dose of a monovalent pandemic influenza split virus H1N1 A/California/07/2009 vaccine plus KIN1148 protected against a lethal challenge with mouse-adapted influenza virus (A/California/04/2009) and induced an influenza virus-specific IL-10 and Th2 response by T cells derived from lung and lung-draining lymph nodes.
KIN1400 is a small molecule activator of the RIG-1-like receptor (RLR) pathway that has antiviral activity. It induces expression of the innate immune genes RIG-1, MDA5, IFIT1, IFIT2, IFITM1, OAS3, and Mx1 in THP-1 cells stimulated with phorbol 12-myristate 13-acetate (PMA;). KIN1400 (20 μM) reduces West Nile and dengue viral RNA levels in HEK293 and Huh7 cells, respectively. It also inhibits hepatitis C virus (HCV) replication in a concentration-dependent manner in Huh7 cells. KIN1400 is a novel IRF3 activator, triggering IRF3-dependent innate immune antiviral genes and IFNbeta307 expression, suppressing WNV, DV infection, and HCV replication.